![molecular formula C10H5BrO3 B13693258 4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
4-bromofuro[3,2-f][1]benzofuran-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromofuro3,2-fbenzofuran-8-ol is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 8th position of the benzofuran ring system. The unique structure of 4-bromofuro3,2-fbenzofuran-8-ol makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromofuro3,2-fbenzofuran-8-ol typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound followed by hydroxylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide or through catalytic hydroxylation using transition metal catalysts.
Industrial Production Methods: Industrial production of 4-bromofuro3,2-fbenzofuran-8-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromofuro3,2-fbenzofuran-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or Grignard reagents.
Major Products:
Oxidation: Formation of 4-bromofurobenzofuran-8-one.
Reduction: Formation of 4-hydrofurobenzofuran-8-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromofuro3,2-fbenzofuran-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromofuro3,2-fbenzofuran-8-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorofuro3,2-fbenzofuran-8-ol: Similar structure but with a chlorine atom instead of bromine.
- 4-Fluorofuro3,2-fbenzofuran-8-ol: Similar structure but with a fluorine atom instead of bromine.
- 4-Iodofuro3,2-fbenzofuran-8-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 4-Bromofuro3,2-fbenzofuran-8-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and distinct chemical properties.
Eigenschaften
Molekularformel |
C10H5BrO3 |
|---|---|
Molekulargewicht |
253.05 g/mol |
IUPAC-Name |
4-bromofuro[3,2-f][1]benzofuran-8-ol |
InChI |
InChI=1S/C10H5BrO3/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4,12H |
InChI-Schlüssel |
YARARZWTGJUWCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C1C(=C3C=COC3=C2O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


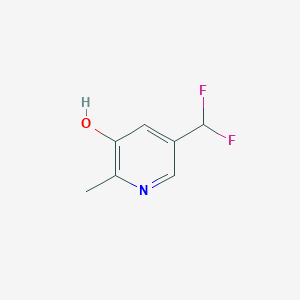
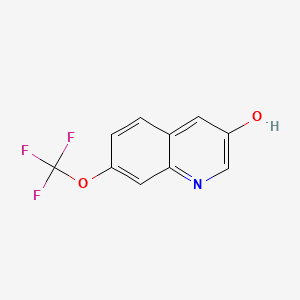
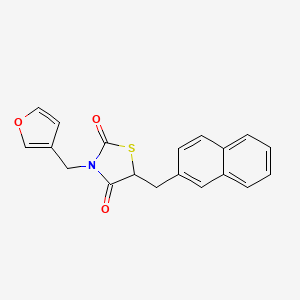
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
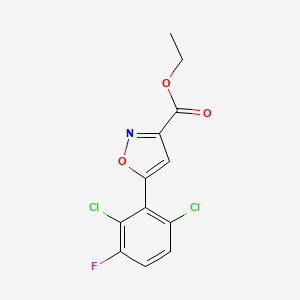
![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
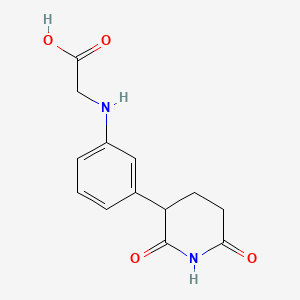
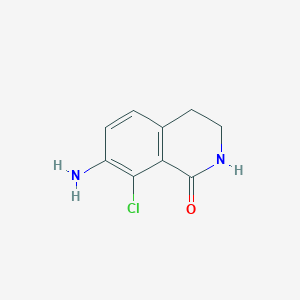
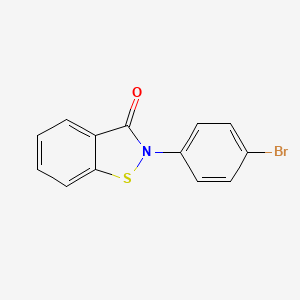
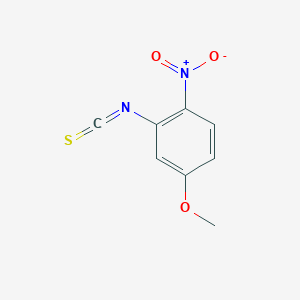


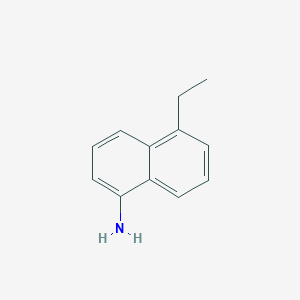
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
